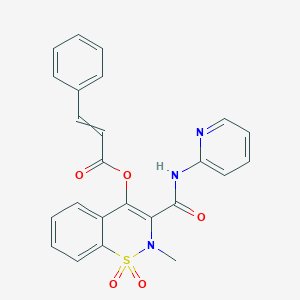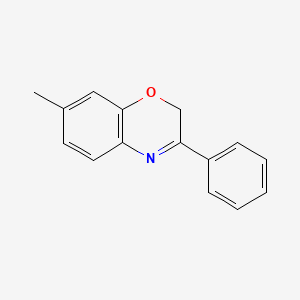![molecular formula C15H19Br2NO3 B8594150 prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is a complex organic compound characterized by its unique structure, which includes allyloxycarbonylamino and bromomethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is functionalized with bromomethyl groups through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Allyloxycarbonylamino Group: The allyloxycarbonylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the bromomethylated benzene with an allyloxycarbonylamino-propyloxy compound under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.
科学的研究の応用
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyloxycarbonylamino group may also interact with biological molecules, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dichloromethylbenzene: Contains chloromethyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene: Features hydroxymethyl groups instead of bromomethyl groups.
Uniqueness
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C15H19Br2NO3 |
|---|---|
分子量 |
421.12 g/mol |
IUPAC名 |
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C15H19Br2NO3/c1-2-5-21-15(19)18-4-3-6-20-14-8-12(10-16)7-13(9-14)11-17/h2,7-9H,1,3-6,10-11H2,(H,18,19) |
InChIキー |
BLGCSUDASOCWKG-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)NCCCOC1=CC(=CC(=C1)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [(prop-2-en-1-yl)sulfanyl]acetate](/img/structure/B8594074.png)


![N-Hydroxy-2-azabicyclo[2.2.1]hepta-2,5-dien-3-amine](/img/structure/B8594113.png)



![[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8594130.png)

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B8594167.png)


